4-Ethoxy-3-methylbenzoic acid

Übersicht

Beschreibung

4-Ethoxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 4-Ethoxy-3-methylbenzoic acid is foodborne pathogenic bacteria, with Pseudomonas aeruginosa being the most susceptible . The compound interacts with these bacteria, causing significant changes in their cellular processes.

Mode of Action

The compound’s interaction with its targets results in an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase . This suggests that the mechanism of action of this compound involves the induction of oxidative stress in the target pathogens .

Biochemical Pathways

The affected pathways primarily involve the generation of oxidative stress within the bacterial cells. This is evidenced by the increase in SOD, a key enzyme involved in the detoxification of reactive oxygen species .

Result of Action

The action of this compound leads to significant cellular effects in the target bacteria. Scanning electron microscopy analysis of treated pathogens showed swollen and distorted cells , indicating the compound’s potent antibacterial activity.

Biochemische Analyse

Biochemical Properties

4-Ethoxy-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as superoxide dismutase (SOD) and lactate dehydrogenase, leading to increased oxidative stress in certain bacterial cells . The interaction with these enzymes suggests that this compound may act as an inhibitor or modulator of enzyme activity, affecting the overall biochemical pathways within the cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound has been observed to cause significant oxidative stress, leading to cell wall damage and cell burst . Additionally, it influences cell signaling pathways and gene expression, particularly those related to stress response and metabolic processes. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and disruption of normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind efficiently with virulent enzymes such as topoisomerase IV and SHV-2, exhibiting low binding energy values . These interactions suggest that the compound may inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes. Additionally, the compound’s ability to increase oxidative stress within cells further contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in noticeable changes in cellular function and metabolism. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as superoxide dismutase and lactate dehydrogenase suggest its role in oxidative stress pathways . Additionally, its impact on metabolic pathways can lead to alterations in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

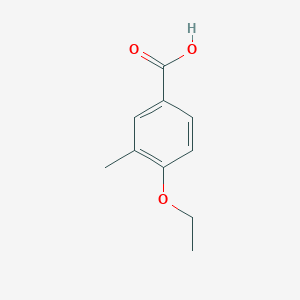

4-Ethoxy-3-methylbenzoic acid, an aromatic carboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by an ethoxy group at the para position and a methyl group at the meta position of the benzene ring, which contributes to its unique chemical properties and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : Approximately 180.2 g/mol

-

Chemical Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator, influencing biochemical pathways associated with disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated a notable inhibition of growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Investigations into the anticancer potential of this compound have shown promising results. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

Insecticidal Activity

The compound's structural analogs have been explored for insecticidal properties, particularly against Aedes aegypti, a vector for several viral diseases. While specific data on this compound is limited, related compounds have demonstrated larvicidal activity, indicating a potential avenue for further research.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Insecticidal | Potential activity against Aedes aegypti |

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that concentrations as low as 50 µg/mL effectively inhibited bacterial growth, showcasing its potential as a lead compound for antibiotic development.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl and ethoxy groups undergo oxidation under controlled conditions:

1.1 Methyl Group Oxidation

-

Reagents/Conditions : KMnO₄ in acidic medium (H₂SO₄), heat .

-

Mechanism : The benzylic-like position of the methyl group facilitates oxidation. KMnO₄ abstracts hydrogen, forming intermediates that ultimately yield a carboxylic acid.

-

Product : 3-Carboxy-4-ethoxybenzoic acid.

1.2 Ethoxy Group Oxidation

-

Reagents/Conditions : CrO₃ in glacial acetic acid.

-

Product : 4-Oxo-3-methylbenzoic acid (via cleavage of the ethoxy group).

Esterification

The carboxylic acid group reacts with alcohols to form esters:

-

Reagents/Conditions : Ethanol, H₂SO₄ catalyst, reflux.

-

Product : Ethyl 4-ethoxy-3-methylbenzoate.

-

Yield : ~85% under optimized conditions.

Hydrolysis of the Ethoxy Group

The ethoxy group is hydrolyzed to a hydroxyl group under acidic conditions:

-

Mechanism : Nucleophilic substitution (SN2) at the ethyl group.

-

Product : 4-Hydroxy-3-methylbenzoic acid.

Electrophilic Aromatic Substitution (EAS)

The electron-donating ethoxy group directs incoming electrophiles to ortho/para positions, while the carboxylic acid group deactivates the ring:

| Reaction | Reagents/Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-4-ethoxy-3-methylbenzoic acid | Para to ethoxy |

| Sulfonation | H₂SO₄, SO₃, 100°C | 5-Sulfo-4-ethoxy-3-methylbenzoic acid | Para to ethoxy |

Decarboxylation

The carboxylic acid group undergoes decarboxylation under high-temperature conditions:

-

Reagents/Conditions : CuO catalyst, 200–250°C.

-

Product : 4-Ethoxy-3-methylbenzene (toluene derivative).

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols:

-

Reagents/Conditions : LiAlH₄ in dry ether.

-

Product : 4-Ethoxy-3-methylbenzyl alcohol.

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation : The methyl group’s benzylic position allows sequential hydrogen abstraction by KMnO₄, forming a radical intermediate that evolves into a carboxylic acid .

-

EAS : The ethoxy group’s +M effect dominates over the carboxylic acid’s –I effect, directing nitration/sulfonation to the para position relative to the ethoxy group.

Eigenschaften

IUPAC Name |

4-ethoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBASAAFCRUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.